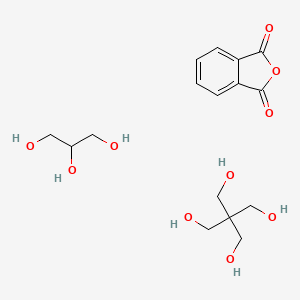

2-Benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2,3-triol

Description

Properties

CAS No. |

61215-87-0 |

|---|---|

Molecular Formula |

C16H24O10 |

Molecular Weight |

376.36 g/mol |

IUPAC Name |

2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2,3-triol |

InChI |

InChI=1S/C8H4O3.C5H12O4.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;6-1-5(2-7,3-8)4-9;4-1-3(6)2-5/h1-4H;6-9H,1-4H2;3-6H,1-2H2 |

InChI Key |

GOCPZWQOQKRAQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O.C(C(CO)(CO)CO)O |

Related CAS |

61215-87-0 |

Origin of Product |

United States |

Preparation Methods

Chemical Composition and Structure Overview

- IUPAC Name: 2-Benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;propane-1,2,3-triol

- Molecular Formula: C27H44O10 (for the full combined compound or polymeric forms)

- Molecular Weight: Approx. 528.63 g/mol (varies depending on exact substitution and polymerization)

- Key Structural Features:

- Benzofuran-1,3-dione moiety (isoindoline-1,3-dione or phthalimide-like structure)

- 2,2-bis(hydroxymethyl) propane-1,3-diol (a triol with two hydroxymethyl groups at the 2-position)

- Propane-1,2,3-triol (glycerol or similar triol structure)

These components are often linked or polymerized to form esters or other derivatives, as reflected in the molecular complexity and weight.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves:

Step 1: Formation of the Benzofuran-1,3-dione Core

- This is generally achieved by the cyclization of phthalic anhydride derivatives or related benzofuran precursors.

- The benzofuran-1,3-dione structure is a known intermediate in many synthetic pathways involving isoindoline-1,3-dione derivatives.

Step 2: Incorporation of 2,2-bis(hydroxymethyl)propane-1,3-diol

Step 3: Esterification or Polymerization

- The hydroxyl groups of the propane triols are esterified with the benzofuran-1,3-dione derivatives or related acid anhydrides.

- Catalysts such as p-toluenesulfonic acid (PTSA) are used to promote acetal formation or esterification.

- Reaction conditions are carefully controlled (temperature, solvent, catalysts) to maximize yield and purity.

Specific Preparation Procedures

Acetal Formation of 2,2-bis(hydroxymethyl)propane-1,3-diol

- This step protects the diol functionality to allow selective reactions on the remaining hydroxyl groups.

Tosylation of Protected Alcohol

- Tosylation activates the hydroxyl group for nucleophilic substitution or coupling.

Coupling with Benzofuran-1,3-dione Derivatives

- Coupling reactions involve nucleophilic substitution or esterification between the tosylated triol derivative and benzofuran-1,3-dione or related acid derivatives.

- Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N-dimethylaminopyridine (DMAP) are employed in dichloromethane solvent at low temperatures (0-20°C) to facilitate the reaction.

Reaction Conditions Summary Table

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acetal formation | 2,2-Dimethoxypropane, PTSA | Tetrahydrofuran (THF) | Room temp (20°C) | Overnight | 99 | Protects diol groups |

| Tosylation | TsCl, Triethylamine, DMAP | Dichloromethane (DCM) | 0 to 20°C | 1-3 hours | 68.8-99 | Activates hydroxyl for substitution |

| Coupling/esterification | DABCO, DMAP | DCM | 0 to 20°C | 0.25-3 hours | 68.8-97 | Forms final ester or polymeric bonds |

Research Discoveries and Optimization Insights

- High Yield and Selectivity: The use of protective groups such as acetals significantly improves the selectivity and yield of the coupling reactions by preventing side reactions on other hydroxyl groups.

- Catalyst Efficiency: Catalysts like DMAP and DABCO enhance the rate of esterification and nucleophilic substitution without harsh conditions, preserving sensitive functional groups.

- Temperature Control: Maintaining low temperatures (0 to 20°C) during tosylation and coupling steps minimizes decomposition and side product formation.

- Purification: Silica gel chromatography with mixtures of dichloromethane and methanol is effective for isolating pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in the formation of diacetals with aldehydes and ketones .

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous ferrous sulfate for the preparation of diacetals . The reactions are typically carried out under reflux conditions in solvents like benzene or toluene .

Major Products

The major products formed from these reactions include diacetals and other polyfunctionalized derivatives .

Scientific Research Applications

2,2-bis(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of polyfunctionalized derivatives.

Biology: In the preparation of biocides with high antibacterial effects.

Medicine: As a component in the synthesis of pharmaceuticals and other medical compounds.

Industry: Used in the production of plastics, paints, and other commercial products.

Mechanism of Action

The mechanism of action of 2,2-bis(hydroxymethyl)propane-1,3-diol involves its ability to form stable diacetals and other derivatives through its hydroxymethyl groups. These reactions are facilitated by the presence of catalysts like anhydrous ferrous sulfate . The molecular targets and pathways involved in its action include the formation of stable chemical bonds with aldehydes and ketones .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compounds

Table 2: Comparison with Structurally Similar Compounds

Polyols: Pentaerythritol vs. Glycerol

- Branching vs. Linearity : Pentaerythritol’s four hydroxyl groups enable dense crosslinking in resins, whereas glycerol’s linear structure favors solubility in polar solvents .

- Derivatives: Brominated pentaerythritol (BMP) is a flame retardant but banned in the EU due to carcinogenicity , while glycerol esters (e.g., stearate) are non-toxic emulsifiers .

Q & A

Q. What are effective methods for synthesizing 2-benzofuran-1,3-dione derivatives with high purity?

Methodological Answer :

- Deprotonation : Use sodium hydride (NaH) in tetrahydrofuran (THF) to activate phenolic hydroxyl groups for subsequent alkylation or functionalization .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate derivatives.

- Glassware Preparation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption during synthesis .

Q. How can propane-1,2,3-triol (glycerol) be quantified in complex matrices like wastewater?

Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Load 100 mL of filtered sample (GF/F 0.7 μm) and elute with methanol .

- Internal Standards : Spike with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects.

- LC-MS Analysis : Quantify via reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Calibration curves should span 0.1–100 μg/L .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for benzofuran derivatives?

Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction coordinates and identify transition states (e.g., [3,3]-sigmatropic rearrangements) .

- Data-Driven Screening : Apply machine learning to prioritize reaction conditions (solvent, catalyst) from high-throughput experimental datasets.

- Feedback Loop : Integrate experimental results (e.g., yields, byproducts) into computational models to refine predictions iteratively .

Q. Example Workflow :

| Step | Method | Purpose |

|---|---|---|

| 1 | DFT calculations | Identify energetically favorable pathways |

| 2 | Bayesian optimization | Select optimal solvent/catalyst combinations |

| 3 | Microscale validation | Confirm computational predictions |

Q. How to resolve contradictions in cross-study bioactivity data for benzofuran-based compounds?

Methodological Answer :

- Entity Alignment : Standardize compound identifiers (e.g., PubChem CIDs) to harmonize data from disparate sources .

- Meta-Analysis : Use fixed/random-effects models to assess heterogeneity in bioactivity datasets (e.g., IC50 values).

- Experimental Replication : Validate conflicting results under controlled conditions (e.g., same cell lines, assay protocols) .

Q. Case Study :

Q. How to design benzofuran-triazole hybrids for targeted antimicrobial activity?

Methodological Answer :

- Click Chemistry : Synthesize 1,2,3-triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at positions 5 and 7 of the benzofuran core to modulate lipophilicity and membrane penetration.

- Bioactivity Testing : Use microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Q. Key Findings :

| Derivative | Substituents | MIC (S. aureus) |

|---|---|---|

| 3e | 4-Cl-phenyl | 8 μg/mL |

| 3k | 4-Cl-phenyl/acetyl | 16 μg/mL |

| 3m | 4-Br-phenyl | 4 μg/mL |

Q. What strategies mitigate analyte loss during trace-level analysis of 2,2-bis(hydroxymethyl)propane-1,3-diol?

Methodological Answer :

- Sample Preservation : Acidify samples to pH 2 with HCl to stabilize diols and prevent degradation .

- SPE Sorbent Screening : Compare HLB, MCX, and MAX cartridges; HLB retains polar diols with >90% recovery .

- Matrix Interference Mitigation : Use isotope dilution with ¹³C-labeled analogs to correct for ion suppression in ESI-MS .

Q. How to integrate heterogeneous data sources for mechanistic studies of benzofuran-protein interactions?

Methodological Answer :

- Knowledge Graph Construction : Link compound structures (SMILES), bioactivity data (ChEMBL), and protein targets (UniProt) using Networkx .

- Perturbation Transcriptomics : Map gene expression changes induced by benzofuran exposure (RNA-seq data from GEO).

- Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.